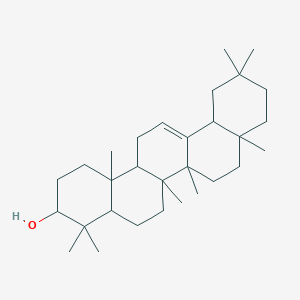

beta-Amyrin

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSHUTJDVKUMTJ-QHPUVITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025005 | |

| Record name | beta-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-70-6 | |

| Record name | β-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Amyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8353IPSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Distribution of β-Amyrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-amyrin, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. The document details its natural sources, distribution across various plant species, and quantitative abundance in different plant parts. Furthermore, it offers in-depth experimental protocols for the extraction, isolation, and quantification of β-amyrin. Finally, this guide elucidates the key signaling pathways through which β-amyrin exerts its notable anti-inflammatory and neuroprotective effects, providing a crucial resource for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of β-Amyrin

β-Amyrin is a widely distributed secondary metabolite in the plant kingdom, found in the leaves, stems, bark, roots, and latex of numerous plant species. Its presence is particularly prominent in medicinal plants, where it contributes to their therapeutic properties. The concentration of β-amyrin can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting season.

Below is a summary of the quantitative analysis of β-amyrin in various plant sources, compiled from multiple studies. This data provides a valuable reference for identifying rich natural sources of this compound for research and development purposes.

Table 1: Quantitative Distribution of β-Amyrin in Various Plant Species

| Plant Species | Family | Plant Part | Analytical Method | β-Amyrin Content (% w/w or other units) | Reference(s) |

| Ficus nitida | Moraceae | Leaves | HPTLC | 0.54% w/w | [1] |

| Maytenus parviflora | Celastraceae | Not Specified | HPTLC | 0.88% ± 0.01% w/w | [2] |

| Ficus palmata | Moraceae | Leaves | HPTLC | 0.31% w/w | [1] |

| Ficus carica | Moraceae | Leaves | HPTLC | 0.29% w/w | [1] |

| Maytenus obscura | Celastraceae | Not Specified | HPTLC | 0.42% ± 0.01% w/w | [2] |

| Celastrus hindsii | Celastraceae | Leaves | Column Chromatography, NMR | 3.27 g/kg dry weight | [3] |

| Guiera senegalensis | Combretaceae | Leaves | HPTLC | 20.64 µg/mg of extract | [4][5] |

| Tinospora cordifolia | Menispermaceae | Aerial Parts (Dichloromethane extract) | HPTLC | 70.14 µg/mg of extract | [6] |

| Tinospora cordifolia | Menispermaceae | Aerial Parts (Ethanol extract) | HPTLC | 4.84 µg/mg of extract | [6] |

| Calotropis gigantia | Apocynaceae | Aerial Parts (Dichloromethane extract) | HPTLC | 10.75 µg/mg of extract | [6] |

| Calotropis gigantia | Apocynaceae | Aerial Parts (Ethanol extract) | HPTLC | 0.87 µg/mg of extract | [6] |

| Ficus elastica | Moraceae | Not Specified | Not Specified | 2.6% w/w | [7] |

| Canarium tramdenum | Burseraceae | Bark | Not Specified | 1.52 mg/g | [8] |

| Canarium subulatum | Burseraceae | Not Specified | Not Specified | 0.03 mg/g | [8] |

| Mexican copal | Burseraceae | Resin | Not Specified | 5 mg/g | [8] |

| Nelumbo nucifera | Nelumbonaceae | Not Specified | Not Specified | 3 mg/g | [8] |

Experimental Protocols

Extraction and Isolation of β-Amyrin from Plant Material

This protocol provides a general framework for the extraction and isolation of β-amyrin from plant leaves.[7][9] Researchers may need to optimize solvent systems and chromatographic conditions based on the specific plant matrix.

2.1.1. Materials and Reagents

-

Dried and pulverized plant leaves

-

Methanol (B129727) (analytical grade)

-

n-Hexane (analytical grade)

-

Dichloromethane (B109758) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

TLC plates (silica gel 60 F254)

-

Anisaldehyde-sulfuric acid spray reagent

-

Rotary evaporator

-

Chromatography column

2.1.2. Extraction Procedure

-

Maceration: Soak the pulverized plant leaves in methanol at room temperature for 48-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude methanol extract.

2.1.3. Fractionation and Isolation by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring even packing to avoid channeling.

-

Sample Loading: Dissolve the crude methanol extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (80:20)

-

n-hexane:ethyl acetate (50:50)

-

100% ethyl acetate

-

-

Fraction Collection: Collect fractions of equal volume (e.g., 20-50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2). Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Fractions containing a compound with an Rf value corresponding to a β-amyrin standard are pooled.

-

Crystallization: Concentrate the pooled fractions to obtain the isolated β-amyrin, which can be further purified by recrystallization from a suitable solvent like methanol.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Issue's Article Details [indiandrugsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pathofscience.org [pathofscience.org]

- 7. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antinociceptive triterpene β-amyrin inhibits 2-arachidonoylglycerol (2-AG) hydrolysis without directly targeting cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Beta-Amyrin in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of beta-amyrin, a pivotal precursor for a diverse array of bioactive triterpenoids in the plant kingdom. This document details the enzymatic steps, regulatory networks, and experimental methodologies crucial for understanding and engineering this pathway for applications in drug development and biotechnology.

Introduction to this compound

This compound is a pentacyclic triterpenoid (B12794562) that serves as the structural backbone for a vast number of saponins (B1172615) and other secondary metabolites with significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The biosynthesis of β-amyrin is a key branch point in the isoprenoid pathway, diverting the central precursor, 2,3-oxidosqualene (B107256), towards the formation of a multitude of triterpenoid skeletons. A thorough understanding of this pathway is paramount for the metabolic engineering of plants and microorganisms to enhance the production of high-value triterpenoids.

The Biosynthetic Pathway of this compound

The synthesis of β-amyrin originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are generated through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2][3]

The biosynthesis of β-amyrin from IPP and DMAPP can be broadly divided into three major stages:

Stage 1: Assembly of the Triterpenoid Precursor, 2,3-Oxidosqualene

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a 15-carbon intermediate. This reaction is catalyzed by FPP synthase (FPPS).

-

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head to form squalene, a 30-carbon linear hydrocarbon. This reductive condensation is catalyzed by squalene synthase (SQS).[4]

-

Epoxidation of Squalene: Squalene undergoes epoxidation to form (3S)-2,3-oxidosqualene. This reaction is catalyzed by squalene epoxidase (SQE).[4]

Stage 2: Cyclization of 2,3-Oxidosqualene to this compound

The crucial cyclization of the linear 2,3-oxidosqualene into the pentacyclic structure of β-amyrin is catalyzed by a single enzyme, β-amyrin synthase (BAS) .[5][6] This enzyme belongs to the oxidosqualene cyclase (OSC) family and orchestrates a complex cascade of protonation, cyclization, and rearrangement reactions to yield the oleanane (B1240867) skeleton of β-amyrin.[7][8][9]

Stage 3: Downstream Modifications

Following its synthesis, the β-amyrin backbone can be further modified by a suite of tailoring enzymes, including cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), to produce a wide array of triterpenoid saponins.

Regulation of this compound Biosynthesis

The biosynthesis of β-amyrin is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses. Key signaling molecules, including jasmonates and gibberellins, play a crucial role in modulating the expression of genes encoding biosynthetic enzymes.

3.1. Jasmonate Signaling Pathway

Jasmonic acid (JA) and its derivatives are well-known elicitors of secondary metabolism in plants.[10][11][12] The jasmonate signaling cascade leading to the upregulation of triterpenoid biosynthesis genes involves the following key components:

-

JAZ (Jasmonate ZIM-domain) proteins: These are repressor proteins that bind to and inhibit the activity of transcription factors.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.

-

COI1 (Coronatine Insensitive 1): An F-box protein that forms part of the SCFCOI1 ubiquitin E3 ligase complex, which targets JAZ proteins for degradation in the presence of bioactive jasmonates.

Upon perception of a stimulus, bioactive jasmonates bind to the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of JAZ proteins. This releases MYC2 from repression, allowing it to activate the transcription of downstream target genes, including those involved in β-amyrin biosynthesis.[13]

3.2. Gibberellin Signaling Pathway

Gibberellins (GAs) are phytohormones that primarily regulate plant growth and development, but also influence secondary metabolism. The GA signaling pathway involves:

-

DELLA proteins: These are nuclear-localized proteins that act as repressors of GA-responsive genes.

-

GID1 (Gibberellin Insensitive Dwarf 1): The GA receptor protein.

-

PIFs (Phytochrome Interacting Factors): A family of bHLH transcription factors that are negatively regulated by DELLA proteins.

In the absence of GA, DELLA proteins accumulate and bind to PIFs, preventing them from activating their target genes. When GA is present, it binds to GID1, and this complex then interacts with DELLA proteins, leading to their degradation via the 26S proteasome. The degradation of DELLA proteins releases PIFs, allowing them to activate the expression of downstream genes, which can include those involved in triterpenoid biosynthesis.[4][14][15][16]

Quantitative Data on this compound Production

The heterologous expression of β-amyrin synthase in microbial hosts, particularly Saccharomyces cerevisiae, has been a successful strategy for the production of β-amyrin and its derivatives. The following table summarizes some of the reported yields of β-amyrin in engineered yeast strains.

| Yeast Strain | Engineering Strategy | β-Amyrin Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Overexpression of β-amyrin synthase from Glycyrrhiza glabra and key enzymes of the MVA pathway. | 105 | [17] |

| Saccharomyces cerevisiae | Coupling an optimal acetyl-CoA supply pathway and disruption of a competing pathway. | 279.0 ± 13.0 | [3][18] |

| Saccharomyces cerevisiae | Peroxisome compartmentalization to mitigate squalene inhibition. | 347.0 (in flask), 2600 (in 5L fermenter) | [7] |

| Yarrowia lipolytica | Combinatorial protein and metabolic engineering. | 22 (β-amyrin) and 103 (α-amyrin) | [17] |

| Saccharomyces cerevisiae | Expression of Conyza blinii β-amyrin synthase. | 4.432 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the β-amyrin biosynthesis pathway.

5.1. Cloning of this compound Synthase (BAS) into a Yeast Expression Vector (pYES2)

This protocol describes the cloning of a β-amyrin synthase gene, for example from Panax japonicus (PjβAS), into the pYES2 yeast expression vector.[17][20][21]

Materials:

-

Panax japonicus plant material

-

Total RNA isolation kit

-

Reverse transcriptase and dNTPs

-

High-fidelity DNA polymerase

-

Gene-specific primers for PjβAS with restriction sites

-

pYES2 vector

-

Restriction enzymes (e.g., BamHI and XhoI)

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α)

-

LB agar (B569324) plates with ampicillin

-

Competent S. cerevisiae cells (e.g., INVSc1)

-

SC-Ura dropout medium

Procedure:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification: Amplify the full-length open reading frame (ORF) of PjβAS from the cDNA using gene-specific primers containing appropriate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3' end).

-

Vector and Insert Preparation: Digest both the pYES2 vector and the purified PCR product with BamHI and XhoI.

-

Ligation: Ligate the digested PjβAS insert into the digested pYES2 vector using T4 DNA ligase.

-

Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing ampicillin.

-

Screening of Recombinant Plasmids: Screen the resulting colonies by colony PCR and restriction digestion of the isolated plasmids to confirm the presence of the insert.

-

Sequence Verification: Sequence the positive clones to verify the correct orientation and sequence of the PjβAS insert.

-

Transformation into Yeast: Transform the confirmed recombinant pYES2-PjβAS plasmid into competent S. cerevisiae cells and select for transformants on SC-Ura dropout medium.

5.2. Heterologous Expression and Extraction of this compound from Yeast

This protocol outlines the induction of β-amyrin synthase expression in yeast and the subsequent extraction of β-amyrin for analysis.[19]

Materials:

-

S. cerevisiae strain harboring the pYES2-BAS plasmid

-

SC-Ura medium with 2% glucose

-

SC-Ura medium with 2% galactose

-

20% KOH in 50% ethanol (B145695)

-

Centrifuge

Procedure:

-

Pre-culture: Inoculate a single colony of the recombinant yeast into SC-Ura medium containing 2% glucose and grow overnight at 30°C with shaking.

-

Induction: Inoculate the pre-culture into SC-Ura medium containing 2% galactose to an OD600 of 0.4 and incubate at 30°C with shaking for 48-72 hours to induce the expression of the β-amyrin synthase gene under the control of the GAL1 promoter.

-

Cell Harvesting: Harvest the yeast cells by centrifugation.

-

Saponification and Extraction: Resuspend the cell pellet in 20% KOH in 50% ethanol and boil for 10 minutes. After cooling, extract the triterpenoids with an equal volume of hexane. Vortex vigorously and centrifuge to separate the phases. Repeat the extraction twice.

-

Sample Preparation: Pool the hexane fractions and evaporate to dryness under a stream of nitrogen. Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

5.3. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and quantification of β-amyrin using GC-MS.[19][22][23][24]

Materials:

-

Dried triterpenoid extract

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

Heating block or oven

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

This compound standard

Procedure:

-

Derivatization: To the dried extract, add a solution of silylating agent in pyridine. Heat the mixture at 70-80°C for 30-60 minutes to convert the hydroxyl group of β-amyrin to a more volatile trimethylsilyl (B98337) (TMS) ether.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Operate in full scan mode to identify the TMS-derivatized β-amyrin based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of TMS-β-amyrin (e.g., m/z 498, 483, 218, 203).

-

-

Quantification: Prepare a standard curve using known concentrations of derivatized β-amyrin standard. Quantify the amount of β-amyrin in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of β-amyrin represents a critical juncture in the production of a vast and structurally diverse class of plant natural products. A detailed understanding of the enzymes, regulatory networks, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals seeking to harness the potential of these valuable compounds. The continued exploration of this pathway, coupled with advances in synthetic biology and metabolic engineering, will undoubtedly pave the way for the sustainable production of novel and potent triterpenoid-based therapeutics.

References

- 1. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced β-Amyrin Synthesis in Saccharomyces cerevisiae by Coupling An Optimal Acetyl-CoA Supply Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishing cell suitability for high-level production of licorice triterpenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DELLA protein functions as a transcriptional activator through the DNA binding of the INDETERMINATE DOMAIN family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptional factor interaction: a central step in DELLA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. β‐Amyrin synthase from Conyza blinii expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bdbotsociety.org [bdbotsociety.org]

- 21. honorgene.com [honorgene.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of β-Amyrin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amyrin, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the biological effects of β-amyrin, focusing on its anti-inflammatory, anticancer, antidiabetic, neuroprotective, and antibacterial properties. We delve into the molecular mechanisms and signaling pathways underlying these activities, presenting current research findings in a structured and accessible format. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key cellular pathways to facilitate further investigation and therapeutic development of β-amyrin and its derivatives.

Introduction

β-Amyrin (3β-hydroxy-olean-12-ene) is a naturally occurring pentacyclic triterpenoid that, along with its isomer α-amyrin, is widely distributed in medicinal plants. Traditionally, plants rich in β-amyrin have been used in folk medicine to treat a variety of ailments. Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of biological activities. This guide synthesizes the current understanding of β-amyrin's therapeutic potential, with a focus on the experimental evidence and molecular pathways that underpin its effects.

Biological Activities of β-Amyrin

Anti-inflammatory Activity

β-Amyrin exhibits potent anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.

Signaling Pathways:

The anti-inflammatory action of β-amyrin is largely attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] By preventing the activation and nuclear translocation of NF-κB, β-amyrin downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[1][2] Additionally, β-amyrin's anti-inflammatory effects are mediated through the activation of cannabinoid receptors (CB1 and CB2) , leading to reduced production of pro-inflammatory cytokines.[1][2]

References

In Vitro Mechanisms of Action of β-Amyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-amyrin, a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of β-amyrin, focusing on its anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. We summarize key quantitative data, detail experimental protocols for core assays, and present signaling pathway diagrams to facilitate a comprehensive understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of β-amyrin as a potential therapeutic agent.

Core Mechanisms of Action

β-amyrin exerts its biological effects through the modulation of multiple cellular signaling pathways and the inhibition of key enzymes. The primary in vitro mechanisms of action investigated to date include anti-inflammatory, pro-apoptotic, and enzyme inhibitory activities.

Anti-inflammatory Activity

β-amyrin has demonstrated potent anti-inflammatory effects in various in vitro models. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][2] By suppressing the activation of NF-κB, β-amyrin reduces the expression of pro-inflammatory cytokines such as IL-6 and enzymes like COX-2 and iNOS.[1][2][3]

In lipopolysaccharide (LPS)-induced human peripheral blood mononuclear cells (hPBMCs), β-amyrin significantly inhibited the secretion of PGE2 and IL-6, and suppressed NF-κB activation in a concentration-dependent manner.[3] It also inhibits the activity of other pro-inflammatory enzymes including lipoxygenase (LOX) and myeloperoxidase (MPO).[3]

Anticancer Activity

The anticancer effects of β-amyrin are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2][4][5]

1.2.1. Induction of Apoptosis: β-amyrin promotes apoptosis through both reactive oxygen species (ROS)-mediated and mitochondrial-dependent pathways. In HeLa cervical cancer cells and Hep-G2 liver cancer cells, β-amyrin treatment leads to an increase in intracellular ROS levels.[1][2][6] This oxidative stress activates the p38 MAPK and JNK signaling pathways, which in turn upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2][4][6][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, executing the apoptotic cascade.[1][2][6] Some studies also indicate that β-amyrin can induce apoptosis through Bax-mediated pathways.[8]

1.2.2. Cell Cycle Arrest: In addition to inducing apoptosis, β-amyrin can halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G2/M phase.[2][4][5]

Antidiabetic and Enzyme Inhibitory Activity

β-amyrin exhibits antidiabetic potential through the inhibition of key carbohydrate-metabolizing enzymes. It has been shown to inhibit α-amylase and α-glucosidase, which are involved in the breakdown of complex carbohydrates into glucose.[1][2] By inhibiting these enzymes, β-amyrin can help to reduce postprandial hyperglycemia.[1][2] Furthermore, β-amyrin palmitate has been suggested to inhibit intestinal glucose absorption.[1][2]

Antimicrobial and Other Activities

β-amyrin also displays antibacterial properties. Its mode of action against bacteria like Escherichia coli involves the induction of ROS production, leading to oxidative stress, membrane depolarization, and ultimately, an apoptosis-like death cascade involving caspase-like proteins.[9][10] It has also been shown to inhibit the ATPase activity of the mycobacterial universal stress protein Rv1636, potentially rendering the bacteria more vulnerable to stress conditions.[11][12]

Additionally, β-amyrin has been reported to possess antioxidant and neuroprotective effects.[1][2][13][14] It can also promote angiogenesis in vascular endothelial cells through the Akt/eNOS signaling pathway, suggesting its potential in treating ischemic vascular diseases.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on β-amyrin.

Table 1: Anticancer Activity of β-Amyrin

| Cell Line | Assay | Endpoint | Result | Reference |

| HeLa | MTT | IC50 | 100 µM | [6] |

| Hep-G2 | MTT | IC50 | 25 µM | [2][4][5] |

| Various Cancer Cells | - | IC50 Range | 10 - 100 µM | [1][2] |

Table 2: Enzyme Inhibition by β-Amyrin

| Enzyme | Assay | Endpoint | Result | Reference |

| α-Amylase | Inhibition Assay | IC50 | 19.50 µg/mL | [1][2] |

| α-Amylase | Inhibition Assay | % Inhibition (at 10 µg/mL) | 49.8 ± 0.3% to 69.3 ± 1.0% | [1][2] |

| Violacein Production | Inhibition Assay | % Inhibition (at 24.24 µg/mL) | 22.9 ± 1.2% to 42.1 ± 1.0% | [1][2] |

| α-Glucosidase | Inhibition Assay | - | - | [16] |

| β-Secretase (BACE1) | Inhibition Assay | - | - | [16] |

| Xanthine Oxidase | Inhibition Assay | IC50 | 258.22 µg/mL (for α/β-amyrin mixture) | [17] |

| Tyrosinase | Inhibition Assay | IC50 | 178.85 µg/mL (for α/β-amyrin mixture) | [17] |

Table 3: Antioxidant Activity of β-Amyrin

| Assay | Endpoint | Result | Reference |

| DPPH Radical Scavenging | IC50 | 89.63 ± 1.31 μg/ml | [14] |

| Hydroxyl Radical Scavenging | IC50 | 76.41 ± 1.65 μg/ml | [14] |

| Nitric Oxide Radical Scavenging | IC50 | 87.03 ± 0.85 μg/ml | [14] |

| Superoxide Radical Scavenging | IC50 | 81.28 ± 1.79 μg/ml | [14] |

| DPPH Radical Scavenging | IC50 | 125.55 µg/mL (for α/β-amyrin mixture) | [17] |

| ABTS Radical Scavenging | IC50 | 155.28 µg/mL (for α/β-amyrin mixture) | [17] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by β-amyrin and a general workflow for its in vitro evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of β-amyrin on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^5 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of β-amyrin (e.g., 10-200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of β-amyrin.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of β-amyrin on their expression levels.

-

Cell Lysis: After treatment with β-amyrin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, JNK, GADD45β, Bcl-2, caspase-9, caspase-3) overnight at 4°C.[6][18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool to analyze the cell cycle distribution and quantify apoptosis.

4.3.1. Cell Cycle Analysis:

-

Cell Preparation: After β-amyrin treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

4.3.2. Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Preparation: Harvest the treated cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Micronucleus Assay by Flow Cytometry

This assay is used to assess the genotoxic effects of β-amyrin.

-

Cell Seeding and Treatment: Seed cells (e.g., 1x10^5 in 60 mm dishes) and treat with β-amyrin (e.g., 100 µM) and a positive control (e.g., cisplatin (B142131) 10 µM).[6][18]

-

Cytokinesis Block: Add cytochalasin-B (e.g., 3 µg/mL) to arrest the cells in the cytokinesis stage.[6][18]

-

Sample Preparation and Analysis: Prepare the samples for micronucleus analysis according to established flow cytometry-based micronucleus assay protocols.

Conclusion

The in vitro evidence strongly suggests that β-amyrin is a multi-target compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and cancer, coupled with its enzyme inhibitory and antimicrobial activities, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute further studies aimed at elucidating the full therapeutic utility of this promising natural product.

References

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor effects of this compound in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. jbuon.com [jbuon.com]

- 8. Exploring the anticancer potential of β-amyrin: Scalable process for isolation, semi synthesis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Mode of Action of β-Amyrin Promotes Apoptosis-Like Death in Escherichia coli by Producing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Mode of Action of β-Amyrin Promotes Apoptosis-Like Death in Escherichia coli by Producing Reactive Oxygen Species -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic Insight into the Enzymatic Inhibition of β-Amyrin against Mycobacterial Rv1636: In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent In Vitro α-Glucosidase and β-Secretase Inhibition of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus (Angel's Trumpet) Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpsonline.com [ijpsonline.com]

The Discovery and Chemical Profile of β-Amyrin: A Technical Guide

This guide provides an in-depth overview of the pentacyclic triterpenoid (B12794562) β-amyrin, intended for researchers, scientists, and professionals in drug development. It covers the historical discovery, detailed chemical structure, experimental protocols for its isolation and characterization, and its influence on key signaling pathways.

Discovery and Historical Context

The journey into the world of triterpenoids began to gain momentum in the late 19th century. While betulin (B1666924) was first extracted from birch bark by Lowitz in 1788, it was in 1887 that Vesterberg achieved a significant milestone by isolating pure α- and β-amyrin and determining their molecular formulas[1]. This foundational work laid the groundwork for future investigations into the complex chemistry of these natural products.

Further elucidation of β-amyrin's complex structure and its synthesis was a multi-decade endeavor. Notable achievements in its synthesis include the first partial synthesis by D. H. R. Barton and colleagues in 1968, and the first total synthesis accomplished by E.J. Corey's group in 1993. These synthetic achievements were crucial for confirming the stereochemistry and providing a means to produce β-amyrin and its analogs for further study.

Chemical Structure of β-Amyrin

β-Amyrin is a pentacyclic triterpenoid belonging to the oleanane (B1240867) scaffold. Its chemical formula is C₃₀H₅₀O, and its structure is characterized by a hydroxyl group at the 3β-position and a double bond between carbons 12 and 13.

Below is a diagram illustrating the chemical structure of β-amyrin.

Caption: Chemical structure of β-amyrin.

Spectroscopic Data

The structural elucidation of β-amyrin has been heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for β-Amyrin

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 38.6 | - |

| 2 | 27.2 | - |

| 3 | 79.0 | 3.24 (dd, J = 10.9, 5.1 Hz) |

| 4 | 39.8 | - |

| 5 | 55.2 | - |

| 6 | 18.4 | - |

| 7 | 32.5 | - |

| 8 | 41.7 | - |

| 9 | 47.6 | - |

| 10 | 37.0 | - |

| 11 | 23.7 | - |

| 12 | 121.7 | 5.18 (t, J = 3.6 Hz) |

| 13 | 145.2 | - |

| 14 | 42.1 | - |

| 15 | 26.9 | - |

| 16 | 26.2 | - |

| 17 | 32.7 | - |

| 18 | 47.2 | - |

| 19 | 46.8 | - |

| 20 | 31.1 | - |

| 21 | 34.7 | - |

| 22 | 37.1 | - |

| 23 | 28.1 | - |

| 24 | 15.6 | - |

| 25 | 15.5 | - |

| 26 | 16.8 | - |

| 27 | 26.0 | - |

| 28 | 28.4 | - |

| 29 | 33.3 | - |

| 30 | 23.5 | - |

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument used.[2]

Table 2: Mass Spectrometry Data for β-Amyrin

| Technique | Key Fragments (m/z) |

| Electron Ionization (EI-MS) | 426 (M+), 411, 218, 203 |

| Electrospray Ionization (ESI-MS) | 449.33 [M+Na]⁺ |

Fragmentation patterns can provide valuable information for structural confirmation.[2]

Experimental Protocols

The isolation and purification of β-amyrin from natural sources are critical steps for its study. The following is a generalized workflow and protocol based on commonly used methods.

General Experimental Workflow for β-Amyrin Isolation

Caption: A typical workflow for the isolation and characterization of β-amyrin.

Detailed Protocol for Extraction and Isolation

This protocol is a composite of methodologies reported in the literature and may require optimization depending on the plant source.[3][4]

1. Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., leaves, stem bark) in the shade to prevent degradation of phytochemicals.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent. Common solvents include methanol, ethanol, or hexane (B92381).

-

The choice of solvent depends on the polarity of the target compound and the matrix of the plant material.

-

Concentrate the resulting extract using a rotary evaporator.

3. Fractionation:

-

The crude extract can be subjected to solvent-solvent partitioning to separate compounds based on their differential solubility. A common sequence is to partition the extract between hexane, ethyl acetate, and water.

4. Chromatographic Separation:

-

Pack a silica (B1680970) gel column for column chromatography.

-

Apply the concentrated, partially purified extract to the top of the column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

5. Purification and Characterization:

-

Combine fractions containing β-amyrin (as identified by TLC comparison with a standard).

-

Further purify the combined fractions by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

-

Confirm the identity and purity of the isolated β-amyrin using NMR and MS analysis.

Modulation of Signaling Pathways

β-Amyrin has been shown to exert its biological effects by modulating various cellular signaling pathways. Its anti-inflammatory, anti-cancer, and neuroprotective properties are attributed to its interaction with key proteins in these pathways.

Anti-Inflammatory Signaling

β-Amyrin has been reported to inhibit the production of pro-inflammatory cytokines by downregulating the expression of nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes.

Apoptotic Signaling in Cancer Cells

In cancer cell lines, β-amyrin can induce apoptosis (programmed cell death). This is often mediated through the activation of JNK and p38 signaling pathways.

Below is a simplified diagram of a signaling pathway influenced by β-amyrin.

Caption: Simplified signaling cascade initiated by β-amyrin leading to apoptosis.

References

- 1. foodstruct.com [foodstruct.com]

- 2. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Enzymatic Transformation of β-Amyrin to Oleanolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid, a pentacyclic triterpenoid (B12794562), holds significant promise in the pharmaceutical industry due to its diverse pharmacological activities. A key precursor in its biosynthesis is β-amyrin, which undergoes a series of oxidative reactions to yield oleanolic acid. This technical guide provides an in-depth exploration of this critical conversion, focusing on the enzymatic machinery, experimental methodologies for its study, and the signaling pathways modulated by both the precursor and the product. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visualizations of the biosynthetic pathway and relevant signaling cascades are presented to offer a clear and comprehensive understanding of the core concepts.

Introduction

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants.[1] Its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, have made it a subject of intense research for drug development. The biosynthesis of oleanolic acid from the precursor β-amyrin is a crucial step that determines its availability from natural or engineered sources. This conversion is primarily catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs). Understanding the intricacies of this enzymatic process is paramount for optimizing the production of oleanolic acid and for the rational design of novel therapeutic agents.

This guide will delve into the core aspects of the conversion of β-amyrin to oleanolic acid, providing a technical resource for researchers in the fields of natural product chemistry, synthetic biology, and drug discovery.

The Biosynthetic Pathway: From β-Amyrin to Oleanolic Acid

The transformation of β-amyrin to oleanolic acid is a three-step oxidation process that occurs at the C-28 methyl group of the β-amyrin backbone. This series of reactions is catalyzed by cytochrome P450 enzymes, predominantly from the CYP716 family.[2][3]

The key steps in the pathway are:

-

Hydroxylation: The C-28 methyl group of β-amyrin is first hydroxylated to form erythrodiol (B191199).

-

Oxidation to Aldehyde: The hydroxyl group of erythrodiol is then oxidized to an aldehyde, forming oleanolic aldehyde.

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, yielding oleanolic acid.

Figure 1: Biosynthetic pathway from β-amyrin to oleanolic acid.

Key Enzymes in Oleanolic Acid Synthesis

Several members of the CYP716A subfamily have been identified and characterized for their role in oleanolic acid biosynthesis. These enzymes exhibit varying efficiencies and substrate specificities.

CYP716A Subfamily Enzymes

-

CYP716A12: Originally identified in Medicago truncatula, this enzyme is a multifunctional oxidase capable of converting β-amyrin to oleanolic acid.[2]

-

CYP716A44 and CYP716A46: Found in tomato (Solanum lycopersicum), these enzymes also exhibit C-28 oxidation activity on β-amyrin.[4]

-

CYP716A244: Isolated from Eleutherococcus senticosus, this enzyme has been functionally characterized as a β-amyrin 28-oxidase.[5]

-

CYP716A52v2: This enzyme from Panax ginseng is another β-amyrin 28-oxidase involved in the biosynthesis of oleanane-type ginsenosides.[3]

Quantitative Data on Enzymatic Conversion

The efficiency of oleanolic acid production from β-amyrin varies depending on the specific CYP716A enzyme used and the heterologous expression system. The following tables summarize key quantitative data from various studies.

Table 1: Oleanolic Acid Production in Engineered Saccharomyces cerevisiae

| CYP716A Enzyme | β-Amyrin Synthase (Origin) | Oleanolic Acid Titer (mg/L) | Reference |

| CYP716A154 (Catharanthus roseus) | β-AS (Glycyrrhiza uralensis) | 53.96 | [6] |

| CYP716A12 (Medicago truncatula) | GgBAS (Glycyrrhiza glabra) | ~0.0925 | [7] |

| CYP716A49 (Coffea arabica) | LjBAS (Lotus japonicus) | 1.95 ± 0.39 | [8] |

| CYP716A48 (Olea europaea) | LjBAS (Lotus japonicus) | ~1.8 | [8] |

| CYP716A12 (Medicago truncatula) | LjBAS (Lotus japonicus) | ~0.6 | [8] |

| CYP716A15 (Vitis vinifera) | LjBAS (Lotus japonicus) | ~0.27 | [8] |

Table 2: β-Amyrin Production in Engineered Saccharomyces cerevisiae

| β-Amyrin Synthase (Origin) | β-Amyrin Titer (mg/L) | Reference |

| AaBAS (Artemisia annua) | 10.8 ± 1.0 | [9] |

| CqBAS1 (Chenopodium quinoa) | 10.8 ± 1.0 | [9] |

| PtBAS (Populus trichocarpa) | 9.0 ± 0.7 | [9] |

| LjBAS (Lotus japonicus) | 8.2 ± 1.0 | [9] |

| EtBAS (Euphorbia tirucalli) | 8.0 ± 0.2 | [9] |

| GsAS2 (Gentiana straminea) | (5.7-fold increase over control) | [10] |

| Engineered Pathway | 279.0 ± 13.0 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-amyrin oxidation to oleanolic acid.

Heterologous Expression of CYP716A Enzymes in Saccharomyces cerevisiae

This protocol describes the functional characterization of a candidate CYP716A enzyme in yeast.

Figure 2: Workflow for heterologous expression and analysis.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana cytochrome P450 reductase)

-

β-amyrin synthase (βAS) expression plasmid

-

Synthetic complete (SC) dropout media

-

Glucose and Galactose

-

Ethyl acetate

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Pyridine

Procedure:

-

Plasmid Construction: Clone the full-length cDNA of the target CYP716A gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Co-transform the yeast strain with the CYP716A expression plasmid and a plasmid containing a β-amyrin synthase gene.

-

Culturing and Induction:

-

Grow a starter culture of the transformed yeast in selective medium containing 2% glucose overnight.

-

Inoculate a larger volume of selective medium with the starter culture and grow until the OD600 reaches approximately 1.0.

-

Pellet the cells and resuspend in induction medium containing 2% galactose to induce the expression of the CYP716A and βAS genes.

-

Incubate for 48-72 hours at 30°C with shaking.

-

-

Metabolite Extraction:

-

Harvest the yeast cells by centrifugation.

-

Perform a whole-cell extraction using ethyl acetate.

-

Evaporate the solvent to dryness.

-

-

Derivatization and GC-MS Analysis:

-

Resuspend the dried extract in pyridine.

-

Add BSTFA and incubate at 70°C for 30 minutes to silylate the hydroxyl and carboxyl groups.

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Triterpenoids

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp to 300°C at 20°C/min.

-

Hold at 300°C for 20 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Data Analysis:

-

Identify peaks by comparing their retention times and mass spectra with those of authentic standards (β-amyrin, erythrodiol, oleanolic acid).

-

Quantify the compounds by integrating the peak areas of characteristic ions. For example, m/z 218 for β-amyrin and m/z 203 for oleanolic acid are commonly used for quantification.[8]

Signaling Pathways Modulated by β-Amyrin and Oleanolic Acid

Both β-amyrin and oleanolic acid exhibit significant biological activities by modulating various cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Both β-amyrin and oleanolic acid have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][9][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Figure 3: Inhibition of the NF-κB pathway by β-amyrin and oleanolic acid.

Antioxidant Effects via Nrf2 Pathway Activation

Oleanolic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Figure 4: Activation of the Nrf2 pathway by oleanolic acid.

Pro-angiogenic Effects of β-Amyrin via the Akt/eNOS Pathway

β-amyrin has been shown to promote angiogenesis through the activation of the Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.[14]

Figure 5: Activation of the Akt/eNOS pathway by β-amyrin.

Conclusion

The enzymatic conversion of β-amyrin to oleanolic acid represents a critical bottleneck in the production of this valuable triterpenoid. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the key enzymes involved, and quantitative data on their performance in heterologous systems. The detailed experimental protocols and visualizations of relevant signaling pathways are intended to serve as a valuable resource for researchers seeking to further investigate and exploit this important biochemical transformation. Continued research into the structure-function relationships of CYP716A enzymes and the optimization of heterologous expression systems will be crucial for the sustainable and scalable production of oleanolic acid and its derivatives for pharmaceutical applications.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 5. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Construction of oleanolic acid-producing Saccharomyces cerevisiae cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced β-Amyrin Synthesis in Saccharomyces cerevisiae by Coupling An Optimal Acetyl-CoA Supply Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of β-Amyrin: A Technical Guide for Researchers

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Beta-amyrin (β-amyrin), a pentacyclic triterpene widely distributed in the plant kingdom, has emerged as a promising natural compound with significant antioxidant properties.[3][4] This technical guide provides an in-depth analysis of the antioxidant potential of β-amyrin, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and providing comprehensive protocols for its evaluation. The document is intended for researchers, scientists, and drug development professionals exploring novel antioxidant therapeutics.

Mechanisms of Antioxidant Action

β-Amyrin exerts its antioxidant effects through a multi-pronged approach, involving both direct and indirect mechanisms. It not only scavenges harmful free radicals directly but also enhances the endogenous antioxidant defense systems by modulating key cellular signaling pathways.

Direct Radical Scavenging

β-Amyrin has demonstrated the ability to directly neutralize a variety of free radicals. In vitro studies have confirmed its efficacy in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (•OH), nitric oxide (NO•), and superoxide (B77818) (O₂•−) radicals.[3] This direct scavenging activity is a crucial first line of defense against oxidative damage.

Upregulation of Endogenous Antioxidant Enzymes

A significant aspect of β-amyrin's potential lies in its ability to bolster the cell's own antioxidant machinery. In vivo studies have shown that treatment with β-amyrin leads to a significant increase in the levels and activity of primary antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[3]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[3]

-

Reduced Glutathione (GSH): A critical intracellular antioxidant that directly scavenges free radicals and is a cofactor for GPx.[3]

By enhancing these enzymatic defenses, β-amyrin provides sustained protection against oxidative stress.

Modulation of Cellular Signaling Pathways

β-Amyrin's influence extends to the regulation of critical signaling pathways that govern the cellular response to oxidative stress.

2.3.1 Nrf2/ARE Pathway Activation The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[5] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for numerous antioxidant and detoxifying enzymes, thereby upregulating their expression.[5] β-Amyrin is believed to activate this protective pathway, leading to a coordinated and amplified antioxidant defense.

References

- 1. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Effects of β-Amyrin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-amyrin, a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative diseases. Extensive preclinical evidence demonstrates its ability to counteract key pathological processes, including neuroinflammation, oxidative stress, synaptic dysfunction, and neuronal apoptosis. This technical guide provides an in-depth analysis of the mechanisms of action of β-amyrin, detailed experimental protocols from key studies, and a quantitative summary of its effects in various neurodegenerative models, with a primary focus on Alzheimer's disease.

Core Mechanisms of Neuroprotection

β-amyrin exerts its neuroprotective effects through a multi-targeted approach, influencing several critical cellular and signaling pathways.

Modulation of the PI3K/Akt Signaling Pathway

A primary mechanism underlying β-amyrin's neuroprotective capacity is its positive modulation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival, growth, and synaptic plasticity. In the context of Alzheimer's disease, amyloid-beta (Aβ) peptides are known to suppress PI3K/Akt signaling, leading to synaptic dysfunction and neuronal death.[1][2] β-amyrin effectively counteracts this Aβ-induced suppression.[1][3] By activating this pathway, β-amyrin inhibits downstream effectors like Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation and Aβ-induced synaptic deficits.[1][2] The neuroprotective effect of β-amyrin is significantly diminished by the presence of PI3K inhibitors like LY294002, confirming the pathway's critical role.[1][3][4]

Anti-Neuroinflammatory Activity

Neuroinflammation, largely mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases. Activated microglia can exist in a pro-inflammatory (M1) phenotype, releasing cytotoxic factors, or an anti-inflammatory (M2) phenotype, which promotes tissue repair. β-amyrin has been shown to suppress the M1 polarization of microglia induced by inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This is evidenced by a significant reduction in the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). Concurrently, β-amyrin promotes a shift towards the M2 phenotype, enhancing the expression of markers like Arginase-1 (Arg1).

Promotion of Neurogenesis

Adult hippocampal neurogenesis is impaired in Alzheimer's disease, contributing to cognitive decline. β-amyrin has been demonstrated to ameliorate Aβ-induced deficits in neurogenesis.[1] In vivo studies show that treatment with β-amyrin restores the number of immature neurons, identified by the marker Doublecortin (DCX), and proliferating cells, marked by Ki67, in the hippocampus of Aβ-injected mice.[1] This pro-neurogenic effect is likely linked to the activation of the PI3K/Akt pathway, which is known to play a vital role in adult neurogenesis.[1]

Antioxidant and Anti-apoptotic Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. β-amyrin exhibits potent antioxidant properties, reducing intracellular reactive oxygen species (ROS). Furthermore, it demonstrates anti-apoptotic effects by reducing the expression of key apoptosis markers such as caspase-3.[5]

Preclinical Evidence and Data

The neuroprotective potential of β-amyrin is supported by robust data from various preclinical models.

Alzheimer's Disease (AD) Models

In Aβ-injected mouse models of AD, β-amyrin has shown remarkable efficacy in reversing pathological hallmarks.

Table 1: Quantitative Effects of β-Amyrin in AD Models

| Experimental Model | Parameter Measured | Treatment/Concentration | Key Result | Reference |

|---|---|---|---|---|

| Ex Vivo (Mouse Hippocampal Slices) | Aβ-induced Long-Term Potentiation (LTP) impairment | 1-100 μM β-amyrin | Dose-dependently ameliorated Aβ-induced LTP impairment.[1] | [1][4] |

| Ex Vivo (Mouse Hippocampal Slices) | Established Aβ-induced LTP impairment | 100 μM β-amyrin (delayed treatment) | Significantly restored LTP after it was already impaired by Aβ (p<0.05).[1] | [1] |

| Ex Vivo (Mouse Hippocampal Slices) | PI3K/Akt Pathway Phosphorylation | 30 μM β-amyrin | Ameliorated Aβ-induced reduction in pPI3K and pAkt levels (p<0.05).[1] | [1] |

| In Vivo (Aβ-injected Mice) | Object Recognition Memory | 4 mg/kg β-amyrin (p.o.) | Significantly ameliorated Aβ-induced memory deficits (p<0.05).[1] | [1][6] |

| In Vivo (Aβ-injected Mice) | Hippocampal Neurogenesis (DCX+ cells) | 4 mg/kg β-amyrin (p.o.) | Ameliorated the Aβ-induced reduction in immature neurons (p<0.05).[1] | [1] |

| In Vivo (Aβ-injected Mice) | Hippocampal Proliferation (Ki67+ cells) | 4 mg/kg β-amyrin (p.o.) | Ameliorated the Aβ-induced reduction in proliferating cells (p<0.05).[1] |[1] |

Parkinson's Disease (PD) Models

Studies using C. elegans models of Parkinson's disease have also highlighted the potential of β-amyrin. It provides protection to dopaminergic neurons against damage induced by the neurotoxin 6-hydroxydopamine (6-OHDA) and reduces the aggregation of α-synuclein. These effects are linked to the upregulation of the autophagy pathway, specifically involving the gene LGG-1.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature.

In Vivo Aβ-Induced Alzheimer's Disease Mouse Model

This protocol outlines the induction of AD-like pathology and subsequent treatment and behavioral analysis.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Aβ Preparation: Synthetic Aβ peptides (e.g., Aβ1-42) are prepared to form oligomeric species, which are considered the most neurotoxic.

-

Stereotaxic Surgery: Mice are anesthetized, and oligomeric Aβ (e.g., 10 μM in 5 μl) is injected intracerebroventricularly (i.c.v.).

-

Drug Administration: Beginning 24 hours after Aβ injection, β-amyrin (e.g., 4 mg/kg) is administered orally (p.o.) daily for a specified period, such as 5 days.[1][6] A vehicle group and a positive control group (e.g., minocycline (B592863) 30 mg/kg, i.p.) are run in parallel.[1]

-

Object Recognition Test (ORT): This test assesses non-spatial memory.

-

Habituation: Mice are allowed to explore an empty arena.

-

Training Session: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).

-

Test Session: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A discrimination ratio is calculated to quantify memory.

-

Ex Vivo Electrophysiology (Long-Term Potentiation)

LTP is a cellular correlate of learning and memory. This protocol details how β-amyrin's effect on synaptic plasticity is measured.

-

Slice Preparation: Hippocampal slices (e.g., 400 μm thick) are prepared from mice.

-

Recording: Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (ACSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum following stimulation of the Schaffer collateral pathway.

-

Experimental Conditions:

-

Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

Treatment: Slices are pre-incubated with β-amyrin (e.g., 1-100 μM) or vehicle for 30 minutes, followed by co-incubation with oligomeric Aβ (e.g., 1 μM) for 2 hours.[1]

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three theta-burst stimulations).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.[7]

-

-

Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline.

Immunohistochemistry for Neurogenesis Markers

This protocol is used to quantify cell proliferation and the population of new neurons.

-

Tissue Preparation: Following behavioral testing, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned (e.g., 30-40 μm thick).

-

Staining:

-

Sections are incubated with primary antibodies against Ki67 (a marker for proliferating cells) or Doublecortin (DCX, a marker for immature neurons).[8][9][10][11]

-

Following primary antibody incubation, sections are incubated with appropriate biotinylated secondary antibodies and then processed using an avidin-biotin complex method with a chromogen like DAB to visualize the labeled cells.

-

-

Quantification: The number of Ki67-positive or DCX-positive cells is counted in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus using stereological methods.[1]

Conclusion and Future Directions

β-amyrin presents a compelling profile as a neuroprotective agent. Its multifaceted mechanism of action—targeting the PI3K/Akt pathway, suppressing neuroinflammation, and promoting neurogenesis—positions it as a strong candidate for further development in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.

Future research should focus on:

-

Pharmacokinetic and Safety Profiles: Rigorous studies to determine the bioavailability, blood-brain barrier permeability, and long-term safety of β-amyrin are essential.

-

Efficacy in Chronic Models: Evaluating its therapeutic effects in transgenic animal models that more closely mimic the progressive nature of human neurodegenerative diseases.

-

Target Engagement Studies: Utilizing advanced techniques to confirm target engagement in the central nervous system in vivo.

-

Structural Optimization: Medicinal chemistry efforts to synthesize derivatives of β-amyrin could enhance its potency, selectivity, and pharmacokinetic properties.

The evidence compiled in this guide underscores the significant promise of β-amyrin and provides a foundational resource for scientists dedicated to advancing novel therapies for neurodegenerative disorders.

References

- 1. β-Amyrin Ameliorates Alzheimer’s Disease-Like Aberrant Synaptic Plasticity in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Amyrin Ameliorates Alzheimer's Disease-Like Aberrant Synaptic Plasticity in the Mouse Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. β-Amyrin, a pentacyclic triterpene, exhibits anti-fibrotic, anti-inflammatory, and anti-apoptotic effects on dimethyl nitrosamine-induced hepatic fibrosis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta Amyloid-Induced Depression of Hippocampal Long-Term Potentiation Is Mediated through the Amylin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The utility of Ki-67 and BrdU as proliferative markers of adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differences in immunoreactivities of Ki-67 and doublecortin in the adult hippocampus in three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Amyrin: A Triterpene with Rich Traditional History and Modern Pharmacological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals